molecular formula C24H16N4O2 B302067 N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Katalognummer B302067
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: CNZLTCVLNNHQTP-WGARJPEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Wirkmechanismus

The mechanism of action of N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and regulate glucose metabolism. However, further studies are needed to fully understand the effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a fluorescent probe for imaging biological systems. It also has potential applications in drug discovery and development. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research involving N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. These include investigating its potential as a therapeutic agent for various diseases such as cancer and diabetes. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesemethoden

The synthesis method for N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 1-(cyanomethyl)-1H-indole-3-carbaldehyde and 2-hydroxy-1-naphthaldehyde with hydrazine hydrate. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antidiabetic, and anti-inflammatory properties. This compound has also been investigated for its potential as a fluorescent probe for imaging biological systems.

Eigenschaften

Produktname

N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Molekularformel

C24H16N4O2

Molekulargewicht

392.4 g/mol

IUPAC-Name

N-[(Z)-[1-(cyanomethyl)indol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H16N4O2/c25-11-12-28-15-17(19-7-3-4-8-21(19)28)14-26-27-24(29)23-13-20-18-6-2-1-5-16(18)9-10-22(20)30-23/h1-10,13-15H,12H2,(H,27,29)/b26-14-

InChI-Schlüssel

CNZLTCVLNNHQTP-WGARJPEWSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C\C4=CN(C5=CC=CC=C54)CC#N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CN(C5=CC=CC=C54)CC#N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CN(C5=CC=CC=C54)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.